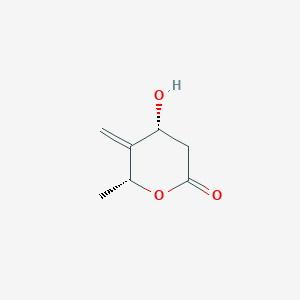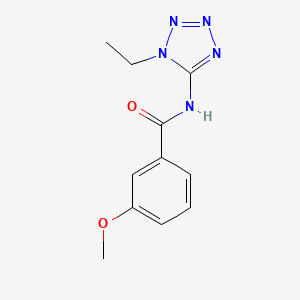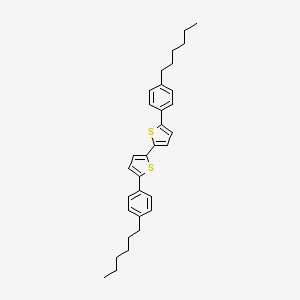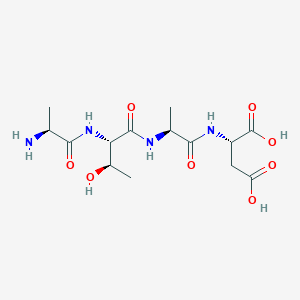![molecular formula C19H26N4O B15167286 N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N'-quinolin-3-ylurea CAS No. 648420-86-4](/img/structure/B15167286.png)
N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N'-quinolin-3-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N’-quinolin-3-ylurea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline moiety linked to a cyclohexylamine derivative, making it a subject of study for its chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N’-quinolin-3-ylurea typically involves multiple steps, starting with the preparation of the quinoline and cyclohexylamine derivatives. One common method involves the reaction of quinoline-3-carboxylic acid with thionyl chloride to form quinoline-3-carbonyl chloride. This intermediate is then reacted with N-({4-[(Methylamino)methyl]cyclohexyl}methyl)amine under controlled conditions to yield the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.
化学反応の分析
Types of Reactions
N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N’-quinolin-3-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N’-quinolin-3-ylurea has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N’-quinolin-3-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the cyclohexylamine derivative may interact with cellular proteins, affecting various signaling pathways.
類似化合物との比較
Similar Compounds
N-methylcyclohexylamine: A secondary aliphatic amine with similar structural features.
Quinoline derivatives: Compounds like quinoline-3-carboxylic acid and quinoline N-oxide.
Uniqueness
N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N’-quinolin-3-ylurea is unique due to its combined structural features of quinoline and cyclohexylamine derivatives, which confer distinct chemical reactivity and potential biological activities not commonly found in other similar compounds.
特性
CAS番号 |
648420-86-4 |
|---|---|
分子式 |
C19H26N4O |
分子量 |
326.4 g/mol |
IUPAC名 |
1-[[4-(methylaminomethyl)cyclohexyl]methyl]-3-quinolin-3-ylurea |
InChI |
InChI=1S/C19H26N4O/c1-20-11-14-6-8-15(9-7-14)12-22-19(24)23-17-10-16-4-2-3-5-18(16)21-13-17/h2-5,10,13-15,20H,6-9,11-12H2,1H3,(H2,22,23,24) |
InChIキー |
QNSJLXCIYVWEGP-UHFFFAOYSA-N |
正規SMILES |
CNCC1CCC(CC1)CNC(=O)NC2=CC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B15167218.png)
![4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid](/img/structure/B15167226.png)
![4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid](/img/structure/B15167230.png)

![1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene](/img/structure/B15167244.png)


![4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15167271.png)

![5-[(2-Phenylethenyl)sulfanyl]quinoline](/img/structure/B15167295.png)
![Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate](/img/structure/B15167301.png)
![N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide](/img/structure/B15167308.png)
